

The Role of Levomefolate-13C5 (calcium) in Elucidating Folate Deficiency: A Technical Guide

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Compound of Interest

Compound Name: Levomefolate-13C5 (calcium)

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Introduction

Folate, an essential B vitamin, plays a pivotal role in a myriad of physiological processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions. Deficiency in this vital nutrient is implicated in a range of pathologies, from megaloblastic anemia to neural tube defects. The study of folate metabolism and the consequences of its deficiency has been significantly advanced by the use of stable isotope-labeled compounds. Among these, Levomefolate-13C5 (calcium salt), the labeled form of the primary biologically active folate, serves as a powerful tool for researchers. This technical guide provides an indepth overview of the application of **Levomefolate-13C5 (calcium)** in folate deficiency research, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant metabolic pathways.

Levomefolate, or L-5-methyltetrahydrofolate (L-5-MTHF), is the predominant form of folate in circulation and the only form that can cross the blood-brain barrier.[1] Unlike synthetic folic acid, it does not require enzymatic reduction and is directly available for metabolic processes.[1] The incorporation of five Carbon-13 atoms into the glutamate moiety of levomefolate creates a stable, non-radioactive tracer that can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This allows for precise quantification and tracking of its metabolic fate, providing invaluable insights into folate uptake, distribution, and utilization, particularly in states of deficiency.



Quantitative Data on Levomefolate Pharmacokinetics

The use of stable isotope-labeled levomefolate as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled highly accurate pharmacokinetic studies. Below are tables summarizing key pharmacokinetic parameters of levomefolate salts from human studies. While these studies did not administer Levomefolate-13C5 as the therapeutic agent, the data is representative of the behavior of levomefolate in the body and is quantifiable due to the use of labeled internal standards.

Parameter	(6S)-5-Methyl-THF- Na (436 μg)	Folic Acid (400 μg)	p-value
AUC _{0-8 h} (nmol/L*h)	126.0 ± 33.6	56.0 ± 25.3	< 0.001
C _{max} (nmol/L)	36.8 ± 10.8	11.1 ± 4.1	< 0.001
T _{max} (min)	60 (30-240)	120 (60-480)	0.0002

Table 1: Pharmacokinetic Parameters of Plasma (6S)-5-Methyl-THF after Oral Intake of (6S)-5-Methyl-THF-Na and Folic Acid in Healthy Adults. Data are presented as mean ± SD or median (range).[2]

Parameter	EE/DRSP/Levomefolate Calcium	Levomefolate Calcium
AUC ₀₋₇₂ h (nmol*h/L)	338	348
C _{max} (nmol/L)	32.2	32.3
T _{max} (h)	1.84	1.92

Table 2: Bioequivalence Data for L-5-methyl-THF Component in an Oral Contraceptive Formulation. EE = Ethinylestradiol, DRSP = Drospirenone.[1]

Experimental Protocols



The use of Levomefolate-13C5 as a tracer to study folate deficiency involves its administration to a biological system (in vivo or in vitro) and subsequent analysis to track the incorporation of the 13C label into various metabolites. What follows is a representative experimental protocol for an in vivo study in a murine model of folate deficiency, followed by a detailed protocol for sample analysis.

In Vivo Tracer Study in a Folate-Deficient Mouse Model

This protocol outlines a general workflow for a stable isotope tracer study to investigate the metabolic fate of Levomefolate-13C5 in a diet-induced folate deficiency model.



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Workflow for an in vivo tracer study using Levomefolate-13C5.

Detailed Protocol for Plasma Folate Analysis using LC-MS/MS

This protocol details the steps for extracting and quantifying folate species, including the administered Levomefolate-13C5 and its potential metabolites, from plasma samples. This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS for detection and quantification.[3]

1. Sample Preparation:



- To 200 μL of plasma, add 20 μL of an internal standard mixture containing known concentrations of various 13C-labeled folate vitamers (if quantifying other folates simultaneously).
- Add 400 μL of SPE sample buffer (10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).
- Add 200 μL of water, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.
- 2. Solid Phase Extraction (SPE):
- Condition a 10 mg/2mL 96-well SPE plate with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of SPE sample buffer.
- Load the supernatant from the sample preparation step onto the SPE plate and allow it to pass through under gravity.
- Wash the SPE plate with 3 mL of SPE wash buffer (0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).
- Elute the folates with a solution of 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid under positive pressure.
- 3. Eluate Processing:
- Dry the eluate under a stream of nitrogen at room temperature.
- Reconstitute the dried extract in 200 μL of 9:1 water and methanol.
- Transfer the reconstituted sample to an MS vial for analysis.
- 4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μm).
 - Mobile Phase A: 0.5% Acetic Acid in water.



- Mobile Phase B: 80:20 Methanol: Acetonitrile.
- Flow Rate: 0.35 mL/min.
- A gradient elution is typically used to separate the different folate vitamers.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific parent-to-product ion transitions for unlabeled levomefolate, Levomefolate-13C5, and other folate metabolites of interest. The 5-carbon isotope enrichment in Levomefolate-13C5 will result in a mass shift of +5 Da compared to the unlabeled compound, allowing for their distinct detection.

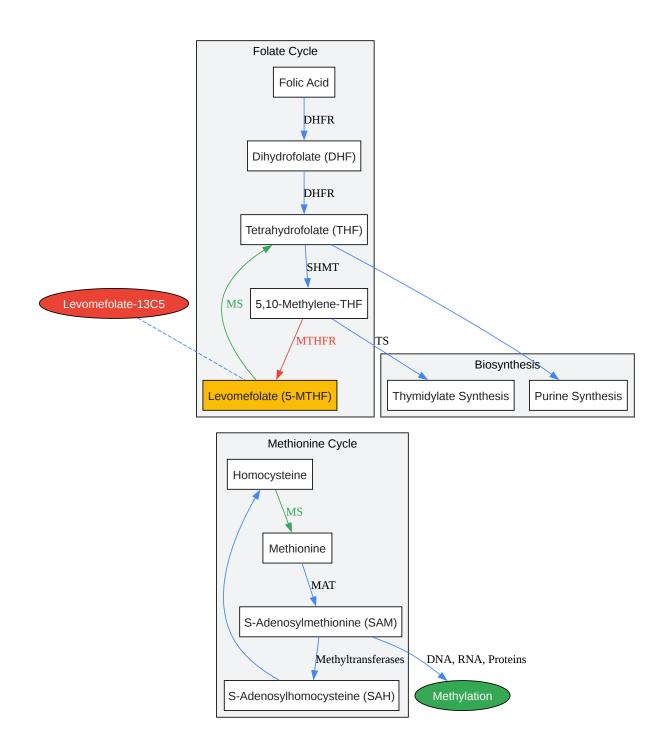
Signaling and Metabolic Pathways

Levomefolate-13C5 enters the one-carbon metabolism pathway, where its labeled methyl group can be transferred to homocysteine to form methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor. The tetrahydrofolate backbone can then be used in the synthesis of purines and thymidylate.

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of levomefolate in one-carbon metabolism.





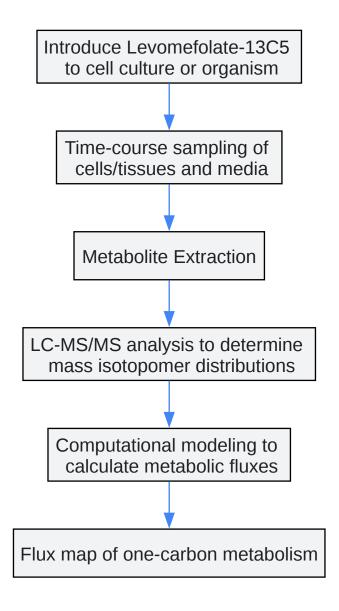
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The central role of levomefolate in one-carbon metabolism.



Experimental Workflow for Metabolic Flux Analysis

Metabolic flux analysis (MFA) with Levomefolate-13C5 allows for the quantification of the rate of metabolic reactions. The workflow involves introducing the labeled tracer and measuring the distribution of the 13C label in downstream metabolites over time.



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Workflow for 13C-Metabolic Flux Analysis.

Conclusion

Levomefolate-13C5 (calcium) is an indispensable tool for the quantitative investigation of folate metabolism and the pathophysiology of folate deficiency. Its use in stable isotope tracer



studies, coupled with sensitive analytical techniques like LC-MS/MS, provides researchers and drug development professionals with a precise method to track the absorption, distribution, and metabolic fate of the most biologically active form of folate. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for designing and implementing studies aimed at unraveling the complexities of folate-dependent pathways and developing novel therapeutic strategies for folate-related disorders.

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